

ZINC36617540 in the Landscape of Quinazolinone-Based Antiviral Agents: A Comparative Guide

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Compound of Interest

Compound Name: ZINC36617540

Cat. No.: B15580428

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For Researchers, Scientists, and Drug Development Professionals

The quinazolinone scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities, including potent antiviral effects. This guide provides a comparative analysis of **ZINC36617540**, a putative anti-HIV agent, alongside other notable quinazolinone-based antiviral compounds. The information is presented to aid researchers in understanding the therapeutic potential and mechanism of action of this chemical class.

Overview of ZINC36617540

ZINC36617540 is a compound identified from the ZINC database and is classified as a novel inhibitor of the HIV-1 Nef protein.^[1] The Nef protein is a key virulence factor in HIV, playing a crucial role in viral replication, infectivity, and immune evasion. By targeting Nef, **ZINC36617540** represents a potential therapeutic strategy for combating HIV infection. However, to date, there is a lack of published experimental data detailing its specific antiviral potency and cytotoxicity.

Comparative Analysis with Other Quinazolinone-Based Antivirals

To contextualize the potential of **ZINC36617540**, this guide compares it with other quinazolinone derivatives that have demonstrated antiviral activity against a range of viruses.

The following tables summarize the available quantitative data for these compounds.

Table 1: Anti-HIV Activity of Quinazolinone Derivatives

Compound	Virus Strain	Assay Type	EC50 (μM)	CC50 (μM)	Selectivity Index (SI)	Reference
8a	HIV-1	---	40.5	>100	>2.47	[2]
8b	HIV-1	---	52.8	>100	>1.89	[2]

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI = CC50/EC50. Data for **ZINC36617540** is not currently available in published literature.

Table 2: Anti-Coronavirus (SARS-CoV-2 & MERS-CoV) Activity of Quinazolinone Derivatives

Compound	Virus	IC50 (μM)	CC50 (μM)	Selectivity Index (SI)	Reference
8d	SARS-CoV-2	0.948 (μg/mL)	---	---	[1][3]
Remdesivir	SARS-CoV-2	1.141 (μg/mL)	---	---	[1][3]
9g	SARS-CoV-2	< 0.25	> 25	> 100	[4]
11e	SARS-CoV-2	< 0.25	> 25	> 100	[4]
9g	MERS-CoV	< 1.1	> 25	> 22.7	[4]
11e	MERS-CoV	< 1.1	> 25	> 22.7	[4]

IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration; SI = CC50/IC50.

Table 3: Anti-Flavivirus (Zika & Dengue) Activity of Quinazolinone Derivatives

Compound	Virus	EC50 (nM)	CC50 (μM)	Selectivity Index (SI)	Reference
22	ZIKV (FLR strain)	900	>10	>11	[5]
27	ZIKV (FLR strain)	180	>10	>55	[5]
47	ZIKV (FLR strain)	86	>10	>116	[5]
22	DENV-2	---	>10	---	[5]
27	DENV-2	---	>10	---	[5]
47	DENV-2	---	>10	---	[5]

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI = CC50/EC50.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used in the evaluation of antiviral compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

- **Cell Seeding:** Plate cells (e.g., Vero, A549) in a 96-well plate at a specific density and incubate overnight.
- **Compound Treatment:** Treat the cells with serial dilutions of the test compounds and control drugs for a specified period (e.g., 48-72 hours).

- **MTT Addition:** Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
- **Solubilization:** Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **Data Analysis:** Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.

Plaque Reduction Assay

This assay is used to determine the concentration of an antiviral substance that is required to reduce the number of plaque forming units (PFU) by 50%.

- **Cell Seeding:** Plate host cells in 6-well or 12-well plates to form a confluent monolayer.
- **Virus Infection:** Infect the cell monolayers with a known amount of virus for 1-2 hours.
- **Compound Treatment:** Remove the virus inoculum and overlay the cells with a medium (e.g., agar, methylcellulose) containing various concentrations of the antiviral compound.
- **Incubation:** Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
- **Plaque Visualization:** Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
- **Data Analysis:** Calculate the 50% effective concentration (EC50) by determining the compound concentration that reduces the plaque number by 50% compared to the untreated virus control.

Viral Titer Reduction Assay (TCID50)

This assay measures the amount of virus required to kill 50% of infected hosts or to produce a cytopathic effect in 50% of inoculated tissue culture cells.

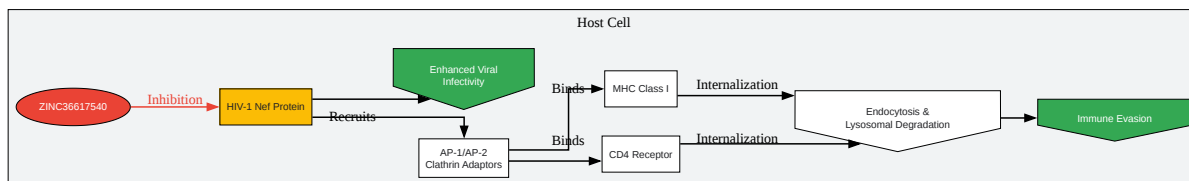
- Cell Seeding: Seed host cells in a 96-well plate.
- Virus Infection and Compound Treatment: Infect cells with the virus in the presence of serial dilutions of the test compound.
- Incubation: Incubate the plates for several days.
- Cytopathic Effect (CPE) Observation: Observe the cells daily for the presence of CPE.
- Data Analysis: Calculate the 50% tissue culture infective dose (TCID50) using the Reed-Muench method. The EC50 is the concentration of the compound that reduces the viral titer by 50%.

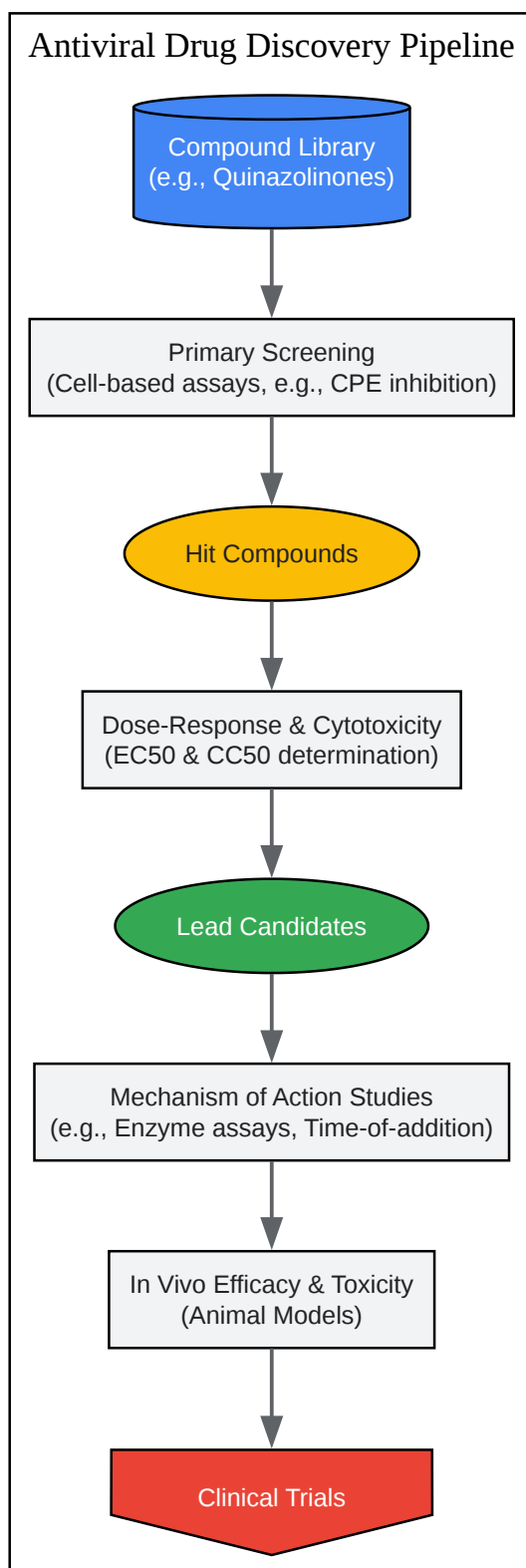
Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways targeted by these antiviral agents is critical for drug development.

Proposed Mechanism of ZINC36617540: Inhibition of HIV-1 Nef Signaling

ZINC36617540 is proposed to inhibit the HIV-1 Nef protein. Nef is a multifunctional protein that enhances viral replication and pathogenicity by manipulating host cell signaling pathways. A primary function of Nef is the downregulation of CD4 and MHC class I from the surface of infected cells, which helps the virus evade the host immune system.





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